Cas no 74954-71-5 ((3S)-3-hydroxypiperidin-2-one)

(3S)-3-hydroxypiperidin-2-one is a chiral heterocyclic compound featuring a hydroxyl group at the 3-position of a piperidin-2-one scaffold. Its stereospecific (S)-configuration makes it a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules and enantioselective catalysts. The presence of both hydroxyl and lactam functionalities enhances its utility in derivatization reactions, enabling the formation of complex structures with high regioselectivity. This compound is commonly employed in medicinal chemistry for the synthesis of protease inhibitors, neuromodulators, and other therapeutic agents. Its well-defined stereochemistry and reactivity profile contribute to its reproducibility in research and industrial applications.
(3S)-3-hydroxypiperidin-2-one structure
(3S)-3-hydroxypiperidin-2-one structure
商品名:(3S)-3-hydroxypiperidin-2-one
CAS番号:74954-71-5
MF:C5H9NO2
メガワット:115.130461454391
MDL:MFCD11112159
CID:1036714
PubChem ID:5289581

(3S)-3-hydroxypiperidin-2-one 化学的及び物理的性質

名前と識別子

    • (3S)-3-hydroxy-2-Piperidinone
    • (S)-3-Hydroxypiperidin-2-one
    • (S)-3-Hydroxy-piperidin-2-on
    • (S)-3-hydroxy-piperidin-2-one
    • AC1NRDJ7
    • AK-41395
    • KB-05405
    • RL04858
    • SureCN1105058
    • (3S)-3-hydroxypiperidin-2-one
    • (S)-(-)-3-hydroxy-2-piperidone
    • 74954-71-5
    • DTXSID10415363
    • RYKLZUPYJFFNRR-BYPYZUCNSA-N
    • AT24626
    • CS-0455353
    • AKOS016844259
    • XYLOSE-DERIVED ISOFAGOMINE LACTAM
    • A850531
    • Q27467528
    • 3-(S)-HYDROXY-2-PIPERIDONE
    • SCHEMBL1105058
    • MDL: MFCD11112159
    • インチ: 1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1
    • InChIKey: RYKLZUPYJFFNRR-BYPYZUCNSA-N
    • ほほえんだ: O[C@@H]1C(NCCC1)=O

計算された属性

  • せいみつぶんしりょう: 115.063328530g/mol
  • どういたいしつりょう: 115.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 0
  • 複雑さ: 103
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

  • 密度みつど: 1.199±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 144-146 ºC (ethyl acetate )
  • ようかいど: 可溶性(256 g/l)(25ºC)、
  • PSA: 49.33000
  • LogP: -0.41390

(3S)-3-hydroxypiperidin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2033-500MG
(3S)-3-hydroxypiperidin-2-one
74954-71-5 95%
500MG
¥ 2,560.00 2023-03-13
Chemenu
CM180359-1g
(S)-3-Hydroxypiperidin-2-one
74954-71-5 95%
1g
$522 2023-01-09
TRC
S357973-100mg
(S)-3-Hydroxypiperidin-2-one
74954-71-5
100mg
$ 196.00 2023-04-16
Chemenu
CM180359-1g
(S)-3-Hydroxypiperidin-2-one
74954-71-5 95%
1g
$795 2021-08-05
TRC
S357973-50mg
(S)-3-Hydroxypiperidin-2-one
74954-71-5
50mg
$ 81.00 2023-04-16
eNovation Chemicals LLC
Y0979261-1g
(S)-3-hydroxypiperidin-2-one
74954-71-5 95%
1g
$850 2024-08-02
Advanced ChemBlocks
P36280-1G
(3S)-3-Hydroxy-2-piperidinone
74954-71-5 95%
1G
$665 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1526020-1g
(S)-3-hydroxypiperidin-2-one
74954-71-5 98%
1g
¥4801.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZS2033-100mg
(3S)-3-hydroxypiperidin-2-one
74954-71-5 95%
100mg
¥1260.0 2024-04-17
Ambeed
A654737-1g
(S)-3-Hydroxypiperidin-2-one
74954-71-5 98%
1g
$479.0 2024-04-17

(3S)-3-hydroxypiperidin-2-one 関連文献

(3S)-3-hydroxypiperidin-2-oneに関する追加情報

Introduction to (3S)-3-hydroxypiperidin-2-one (CAS No. 74954-71-5)

(3S)-3-hydroxypiperidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 74954-71-5, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The stereochemistry of this molecule, particularly the (3S) configuration, plays a crucial role in its biological activity and interaction with target enzymes and receptors.

The< strong>hydroxypiperidine core of (3S)-3-hydroxypiperidin-2-one is a versatile scaffold that has been extensively explored in the design of bioactive molecules. Piperidine derivatives are well-known for their role in various pharmacological applications, including antiviral, antibacterial, and anticancer agents. The presence of a hydroxyl group at the 3-position introduces additional functionalization possibilities, enabling the synthesis of more complex and diverse molecular structures.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how (3S)-3-hydroxypiperidin-2-one interacts with biological targets. Studies have demonstrated that the stereochemistry of the piperidine ring significantly influences binding affinity and metabolic stability. The (3S) configuration, in particular, has been found to exhibit favorable pharmacokinetic properties, making it an attractive candidate for further development.

In the context of drug discovery, (3S)-3-hydroxypiperidin-2-one has been investigated as a key intermediate in the synthesis of novel therapeutic agents. Its structural features make it a valuable building block for constructing more complex molecules with improved efficacy and reduced side effects. Researchers have leveraged this compound to develop inhibitors targeting various enzymes involved in critical biological pathways.

One notable area of research involves the use of (3S)-3-hydroxypiperidin-2-one in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that specifically interact with these kinases, researchers aim to develop treatments that can modulate cellular processes and restore normal function.

Additionally, (3S)-3-hydroxypiperidin-2-one has been explored in the context of antiviral drug development. The ability to modify the piperidine scaffold allows for the creation of compounds that can interfere with viral replication cycles. Recent studies have highlighted the potential of this compound in inhibiting viral proteases and polymerases, thereby preventing the spread of infection.

The synthesis of (3S)-3-hydroxypiperidin-2-one involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale studies and clinical trials. These developments have opened new avenues for exploring its therapeutic potential.

In summary, (3S)-3-hydroxypiperidin-2-one (CAS No. 74954-71-5) is a compound of great interest in pharmaceutical research due to its unique structural features and potential applications in drug development. Its stereochemistry, functional groups, and biological interactions make it a valuable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in future medical advancements.

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